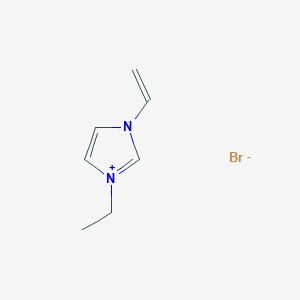
2-Fluoropyridin-5-ylmagnesium bromide, 0.25 M in THF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoropyridin-5-ylmagnesium bromide, 0.25 M in tetrahydrofuran, is an organometallic reagent widely used in organic synthesis. This compound is a Grignard reagent, which means it contains a carbon-magnesium bond and is highly reactive. It is typically used to form carbon-carbon bonds in various chemical reactions, making it a valuable tool in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Fluoropyridin-5-ylmagnesium bromide is prepared by the reaction of 2-fluoropyridine with magnesium in the presence of bromine in tetrahydrofuran. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air.
The general reaction can be represented as follows:
2-Fluoropyridine+Magnesium+Bromine→2-Fluoropyridin-5-ylmagnesium bromide
Industrial Production Methods
In an industrial setting, the production of 2-fluoropyridin-5-ylmagnesium bromide involves large-scale reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction mixture is typically stirred continuously to ensure complete reaction of the starting materials. After the reaction is complete, the product is purified by distillation or crystallization to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoropyridin-5-ylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: This reagent can add to carbonyl compounds, such as aldehydes and ketones, to form alcohols.
Nucleophilic Substitution: It can react with alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: It can participate in coupling reactions, such as the Kumada coupling, to form biaryl compounds.
Common Reagents and Conditions
Aldehydes and Ketones: React with 2-fluoropyridin-5-ylmagnesium bromide in the presence of a suitable solvent, such as tetrahydrofuran, to form alcohols.
Alkyl Halides: React with this reagent under anhydrous conditions to form new carbon-carbon bonds.
Transition Metal Catalysts: Used in coupling reactions to facilitate the formation of biaryl compounds.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
New Carbon-Carbon Bonds: Formed from nucleophilic substitution reactions.
Biaryl Compounds: Formed from coupling reactions.
Wissenschaftliche Forschungsanwendungen
2-Fluoropyridin-5-ylmagnesium bromide is used in various scientific research applications, including:
Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Used in the preparation of novel materials with unique properties.
Medicinal Chemistry: Used to synthesize potential drug candidates by forming carbon-carbon bonds in complex molecules.
Biological Research: Used to modify biomolecules and study their functions.
Wirkmechanismus
The mechanism of action of 2-fluoropyridin-5-ylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups or alkyl halides. This results in the formation of new carbon-carbon bonds. The magnesium bromide by-product is typically removed by aqueous workup.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent used in similar types of reactions.
Methylmagnesium Bromide: Used for the formation of carbon-carbon bonds with different reactivity.
Ethylmagnesium Bromide: Similar to methylmagnesium bromide but with a longer carbon chain.
Uniqueness
2-Fluoropyridin-5-ylmagnesium bromide is unique due to the presence of the fluorine atom on the pyridine ring, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable reagent for the synthesis of fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals.
Eigenschaften
IUPAC Name |
magnesium;6-fluoro-3H-pyridin-3-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN.BrH.Mg/c6-5-3-1-2-4-7-5;;/h1,3-4H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXKCTOPNVTRGX-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=[C-]1)F.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFMgN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Chloro[1,3-bis(adamantyl)2H-imidazol-2-ylidene]gold(I)](/img/structure/B6359784.png)












